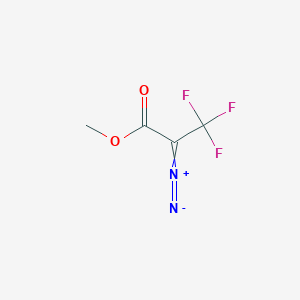

2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate

説明

2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate (DTF) is a synthetic and highly reactive compound that belongs to the class of diazonium salts1. It has potential applications in various fields, including medical, environmental, and industrial research2.

Synthesis Analysis

The synthesis of DTF is not explicitly mentioned in the available resources. However, it’s worth noting that diazonium salts are typically synthesized from primary amines using nitrous acid.Molecular Structure Analysis

The molecular formula of DTF is C4H3F3N2O2 and its molecular weight is 168.07 g/mol1. Detailed structural information or analysis is not available in the retrieved resources.

Chemical Reactions Analysis

Specific chemical reactions involving DTF are not mentioned in the available resources. However, diazonium salts are known for their versatility in organic synthesis, often participating in coupling reactions to form azo compounds.Physical And Chemical Properties Analysis

Detailed physical and chemical properties of DTF are not provided in the available resources. However, as a diazonium salt, it is expected to be highly reactive.科学的研究の応用

Photoaffinity Labeling

2-Diazo compounds, similar in functionality to 2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate, have been utilized in photoaffinity labeling. This application involves the synthesis of diazo compounds that are stable and can label enzymes effectively. The photochemical properties allow for targeted labeling with minimal rearrangement, making them ideal for studying enzyme-substrate interactions and protein structure. For instance, 2-diazo-3,3,3-trifluoropropionyl chloride has been synthesized and shown to be an effective reagent for such purposes, demonstrating the potential of diazonium compounds in biochemistry and molecular biology (Chowdhry, Vaughan, & Westheimer, 1976).

Electrochemical Functionalization

Diazonium salts have been applied in the electrochemical functionalization of surfaces, such as glassy carbon electrodes. This process involves the reduction of diazonium cations in specific ionic liquids, leading to the formation of electrografted organic layers. These modified surfaces have numerous applications in sensors, catalysis, and energy storage devices. Research demonstrates the successful functionalization using a protic ionic liquid electrolyte, showcasing the utility of diazonium compounds in creating advanced material surfaces (Shul et al., 2013).

Synthesis of Trifluoromethyl Heterocycles

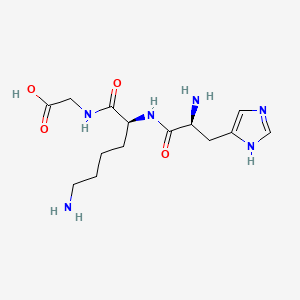

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound sharing functional groups with 2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate, is a precursor for synthesizing various trifluoromethyl heterocycles. These heterocycles are crucial in pharmaceuticals and agrochemicals due to their biological activity. Using rhodium(II) or copper(II) catalysis, a diverse array of trifluoromethyl-oxazoles, -thiazoles, and -imidazoles can be synthesized, illustrating the compound's role in medicinal chemistry and drug development (Honey et al., 2012).

Nano-material Functionalization

Diazonium salt chemistry has been integrated with techniques like atom transfer radical polymerization (ATRP) for the functionalization of nanoparticles, including diamond nanoparticles potentially containing nitrogen-vacancy centers. This approach enables the attachment of bioactive molecules to the nanoparticle surface, opening avenues for biosensing, drug delivery, and bioimaging applications. The synthesis and functionalization processes highlight the versatility and efficacy of diazonium compounds in nanotechnology and materials science (Dahoumane et al., 2009).

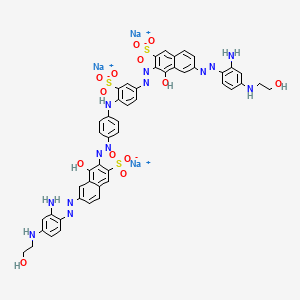

Azo Coupling Reactions

Diazonium compounds are essential in azo coupling reactions, serving as intermediates for synthesizing azo dyes and pigments. These reactions are fundamental in the chemical industry for producing colorants used in textiles, inks, and plastics. The structural variety of diazonium salts allows for the synthesis of a wide range of colored compounds, demonstrating their importance in industrial chemistry (Iwamoto et al., 1993).

Safety And Hazards

将来の方向性

DTF has potential applications in various fields, including medical, environmental, and industrial research2. Its role in drug development, clinical trials, and findings, with potential benefits and potential side effects, is a subject of ongoing research2.

Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For a more comprehensive analysis, please refer to the original papers and resources.

特性

IUPAC Name |

methyl 2-diazo-3,3,3-trifluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O2/c1-11-3(10)2(9-8)4(5,6)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPRBPSWJPEAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=[N+]=[N-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310333 | |

| Record name | 2-diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate | |

CAS RN |

173558-71-9 | |

| Record name | 2-diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

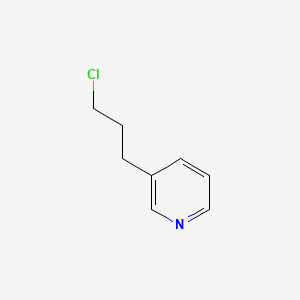

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Indeno[1,2-c]isochromene-5,11-dione](/img/structure/B1606987.png)

![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal](/img/structure/B1606989.png)